

Technical Guide: Olorofim's Efficacy Against Azole-Resistant Aspergillus

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Compound of Interest		
Compound Name:	Antifungal agent 20	
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Introduction:

The rise of azole resistance in Aspergillus species, particularly Aspergillus fumigatus, presents a significant challenge in the management of invasive aspergillosis. This has necessitated the development of new antifungal agents with novel mechanisms of action. Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class, which targets a previously unexploited pathway in fungi. This technical guide provides an in-depth overview of the activity of olorofim against azole-resistant Aspergillus, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Olorofim's unique mechanism of action involves the inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of DNA and RNA.[2] By targeting DHODH, olorofim disrupts pyrimidine production, leading to a fungicidal effect against a broad spectrum of filamentous fungi, including many species that are resistant to currently available treatments.[1][3]

Quantitative Data Summary

The in vitro activity of olorofim has been extensively studied against a large number of clinical Aspergillus isolates, including those with well-characterized mechanisms of azole resistance.



The data consistently demonstrates potent activity, with minimum inhibitory concentrations (MICs) that are significantly lower than those of azoles and other antifungal agents.

Table 1: In Vitro Susceptibility of Azole-Resistant

Aspergillus fumigatus to Olorofim

Aspergillus fumigatus Strain Type	No. of Isolates	Olorofim MIC Range (mg/L)	Olorofim MIC50 (mg/L)	Olorofim MIC ₉₀ (mg/L)	Reference
Azole- Resistant	276	0.031 - 0.058 (GM)	N/A	0.063 - 0.125	[3]
Azole- Resistant (cyp51A mutations)	Not Specified	0.004 - 0.03	N/A	N/A	[4]
Wild-Type	1496	0.025 - 0.053 (GM)	N/A	0.031 - 0.125	[3]
All Clinical Isolates	975	No intrinsic resistance found	N/A	N/A	[5]

GM: Geometric Mean, N/A: Not Available

Table 2: In Vitro Activity of Olorofim Against Various Aspergillus Species



Aspergillus Species	No. of Isolates	Olorofim MIC Range (mg/L)	Olorofim Geometric Mean MIC (mg/L)	Reference
A. fumigatus	1312	0.008 - 0.25	0.05	[6]
A. flavus	Not Specified	0.008 - 0.062	N/A	[1]
A. niger	Not Specified	0.008 - 0.062	N/A	[1]
A. nidulans	Not Specified	0.008 - 0.062	N/A	[1]
A. tanneri	Not Specified	0.008 - 0.062	N/A	[1]
Cryptic Species	18 (azole- resistant)	0.004 - 0.016	N/A	[7]

Table 3: In Vivo Efficacy of Olorofim in Murine Models of Invasive Aspergillosis



Mouse Model	Aspergillus Species	Treatment Regimen	Survival Rate	Outcome	Reference
Neutropenic CD-1	A. fumigatus	15 mg/kg q8h (IP)	81%	Significantly improved survival vs. control (<10%)	[1][8]
Neutropenic CD-1	A. nidulans	15 mg/kg q8h (IP)	88%	Significantly improved survival vs. control (<10%)	[1][8]
Neutropenic CD-1	A. tanneri	15 mg/kg q8h (IP)	80%	Significantly improved survival vs. control (<10%)	[1][8]
CGD (gp91-/- phox)	A. fumigatus	15 mg/kg q8h (IP)	63%	Significantly improved survival vs. control (<10%)	[1][8]
CGD (gp91-/-phox)	A. nidulans	15 mg/kg q8h (IP)	88%	Significantly improved survival vs. control (<10%)	[1][8]
CGD (gp91-/- phox)	A. tanneri	15 mg/kg q8h (IP)	75%	Significantly improved survival vs. control (<10%)	[1][8]



q8h: every 8 hours, IP: Intraperitoneal, CGD: Chronic Granulomatous Disease

Experimental Protocols In Vitro Susceptibility Testing

The in vitro activity of olorofim against Aspergillus isolates is typically determined using standardized broth microdilution methods.

1. Methodology:

- Reference Protocols: Antifungal susceptibility testing is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) document E.Def 9.3.[9]
- Inoculum Preparation: Aspergillus conidia are harvested from mature cultures grown on potato dextrose agar. The conidial suspension is adjusted spectrophotometrically to a defined concentration (e.g., 0.5-2.5 x 10⁶ CFU/mL).
- Drug Dilution: Olorofim is serially diluted in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.004 to 2 mg/L).
- Incubation: Microtiter plates are inoculated with the fungal suspension and incubated at 35-37°C for 48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of olorofim that causes complete inhibition of visible growth. For olorofim, this endpoint is typically clear and easy to read.[2]

In Vivo Murine Models of Invasive Aspergillosis

Murine models are crucial for evaluating the in vivo efficacy of novel antifungal agents. Both neutropenic and Chronic Granulomatous Disease (CGD) models are commonly used to mimic the immunocompromised state of patients at high risk for invasive aspergillosis.

1. Neutropenic Mouse Model:



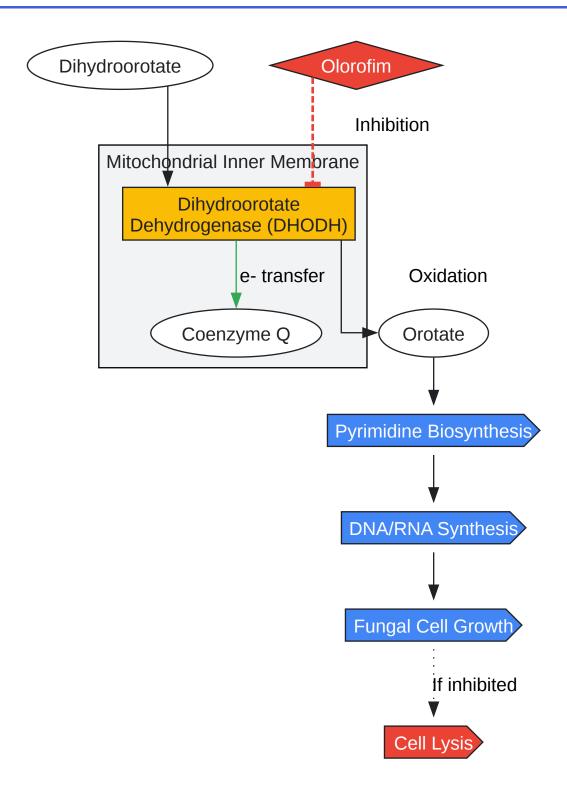
- Immunosuppression: Mice (e.g., CD-1 strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide and subcutaneous administration of cortisone acetate.
- Infection: Mice are infected intravenously with a lethal inoculum of Aspergillus conidia (e.g., 1 x 10⁵ conidia/mouse).
- Treatment: Olorofim therapy (e.g., 15 mg/kg) is initiated post-infection and administered intraperitoneally every 8 hours for a specified duration (e.g., 9 days).[1][8]
- Outcome Measures: Efficacy is assessed by monitoring survival over a period of 10-14 days.
 Secondary endpoints include measuring galactomannan levels in serum, quantifying fungal DNA burden in organs (e.g., kidneys, brain) via qPCR, and histopathological analysis of tissues.[1][8]
- 2. Chronic Granulomatous Disease (CGD) Mouse Model:
- Animal Model: Genetically deficient mice (e.g., gp91-/- phox) that mimic human CGD are
 used. These mice have a compromised ability to produce reactive oxygen species, making
 them highly susceptible to Aspergillus infection.
- Infection: Mice are infected intranasally with Aspergillus conidia to establish a pulmonary infection.
- Treatment and Outcome Measures: The treatment regimen and outcome assessments are similar to the neutropenic model, with a focus on lung fungal burden and histopathology.[1][8]

Visualizations

Mechanism of Action and Signaling Pathway

Olorofim's primary mechanism of action is the inhibition of the pyrimidine biosynthesis pathway. It specifically targets the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH), encoded by the pyrE gene in A. fumigatus.[2]





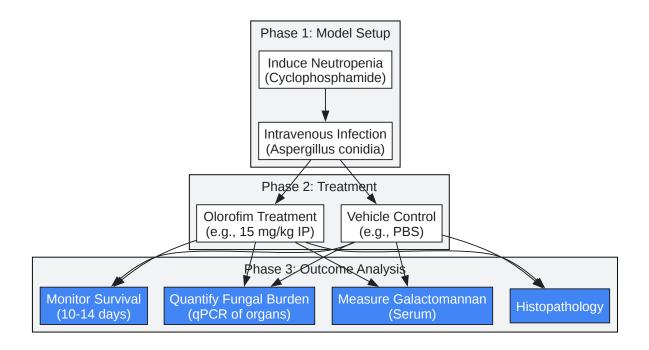
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Caption: Olorofim inhibits DHODH, blocking pyrimidine synthesis.

Experimental Workflow: In Vivo Efficacy Study



The following diagram outlines the typical workflow for assessing the in vivo efficacy of olorofim in a neutropenic murine model of invasive aspergillosis.



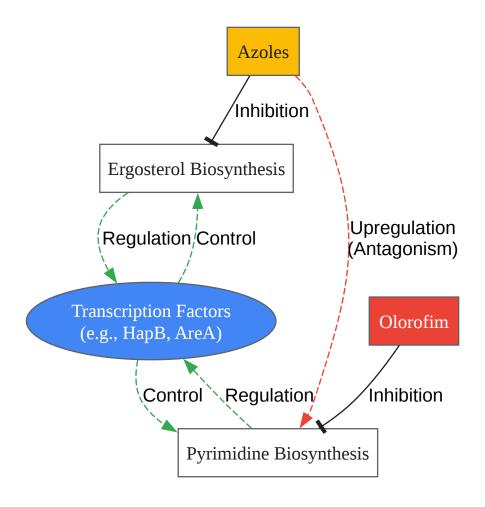
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Caption: Workflow for murine model of invasive aspergillosis.

Regulatory Pathway Crosstalk

Recent studies have indicated a complex transcriptional interaction between the pyrimidine biosynthesis pathway (targeted by olorofim) and the ergosterol biosynthesis pathway (targeted by azoles). This can lead to antagonistic effects when the drugs are used in combination in vitro.





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Caption: Transcriptional crosstalk between ergosterol and pyrimidine pathways.

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